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molecular formula C9H11NO2 B8595639 2-Methyl-3-hydroxy-4-hydroxymethyl-5-vinylpyridine

2-Methyl-3-hydroxy-4-hydroxymethyl-5-vinylpyridine

Cat. No. B8595639
M. Wt: 165.19 g/mol
InChI Key: LMHBDZWEZCKIRQ-UHFFFAOYSA-N
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Patent
US04144342

Procedure details

67 Ml. of n-butyl lithium (1.9 M in n-hexane) was run into a stirred suspension of triphenylmethylphosphonium bromide (42.7 g., 0.12 M) at room temperature in tetrahydrofuran (300 ml.) under nitrogen. To this stirred solution a solution of the 3,4α-di-O-isopropylidine derivative of 2-methyl-3-hydroxy-4-hydroxymethyl-5-formylpyridine (24.7 gm. 0.119 M) in tetrahydrofuran (300 ml.) was added dropwise over 1 hour. The reaction was aged 1 hour at room temperature and then refluxed for 4 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[Br-].C1(C([PH3+])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:27][C:28]1[C:33]([OH:34])=[C:32]([CH2:35][OH:36])[C:31]([CH:37]=O)=[CH:30][N:29]=1>O1CCCC1>[CH3:27][C:28]1[C:33]([OH:34])=[C:32]([CH2:35][OH:36])[C:31]([CH:37]=[CH2:1])=[CH:30][N:29]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
triphenylmethylphosphonium bromide
Quantity
42.7 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
CC1=NC=C(C(=C1O)CO)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=NC=C(C(=C1O)CO)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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